molecular formula C6H12O5 B14116563 (2R)-2-(1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol

(2R)-2-(1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol

Cat. No.: B14116563
M. Wt: 164.16 g/mol
InChI Key: JNYAEWCLZODPBN-LTQQEKPISA-N
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Description

(2R)-2-(1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol is a chiral tetrahydrofuran derivative characterized by a fused diol and a 1,2-dihydroxyethyl side chain. Its IUPAC name reflects its stereochemistry, with hydroxyl groups at positions 3 and 4 of the tetrahydrofuran ring and an additional (R)-configured 1,2-dihydroxyethyl substituent at position 2. This compound is a key structural motif in several biologically active molecules and industrial surfactants.

  • Chemical Formula: C₆H₁₂O₅
  • Molecular Weight: 164.16 g/mol
  • CAS Number: 100402-56-0 (as part of sorbitan derivatives) .
  • Applications: Acts as a precursor for surfactants like sorbitan monooleate (Span 80) and sorbitan monopalmitate (Span 40) . Serves as a structural component in pharmaceutical impurities related to SGLT2 inhibitors (e.g., empagliflozin, dapagliflozin) .

Properties

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2R)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol

InChI

InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3?,4?,5?,6-/m1/s1

InChI Key

JNYAEWCLZODPBN-LTQQEKPISA-N

Isomeric SMILES

C1C(C([C@H](O1)C(CO)O)O)O

Canonical SMILES

C1C(C(C(O1)C(CO)O)O)O

Origin of Product

United States

Preparation Methods

1,4-Anhydro-d-mannitol can be synthesized through the intramolecular dehydration of d-mannitol. This process typically involves high-temperature water (523–573 K) without the addition of acid catalysts . Another method involves the reductive cleavage of glycosidic linkages in perallylated carbohydrates using triethylsilane, followed by deallylation with a PdCl2-CuCl2-activated charcoal system . These methods yield high-purity 1,4-Anhydro-d-mannitol from various carbohydrate sources such as glucose, mannose, and sucrose.

Chemical Reactions Analysis

1,4-Anhydro-d-mannitol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution and ether formation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally compared to analogs in pharmaceuticals, agrochemicals, and surfactants. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Structural Differences Applications/Biological Activity References
(2R)-2-(1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol 100402-56-0 C₆H₁₂O₅ Base structure with (R)-1,2-dihydroxyethyl chain Surfactant precursor; pharmaceutical impurity
5-Fluorouridine 316-46-1 C₉H₁₁FN₂O₆ Fluorouracil attached to ribose moiety Antifungal activity against S. sclerotiorum
Empagliflozin Furanose α-Isomer 1620758-31-7 C₂₃H₂₇ClO₇ Chlorophenyl and tetrahydrofuran-3-yloxy substituents SGLT2 inhibitor impurity
Dapagliflozin Impurity B 1469910-83-5 C₂₁H₂₅ClO₆ Chloro-ethoxybenzyl group on tetrahydrofuran ring Degradation impurity in dapagliflozin
Sorbitan Monooleate (Span 80) 1338-43-8 C₂₄H₄₄O₆ Oleic acid esterified to the diol backbone Nonionic surfactant in cosmetics and pharma

Structural Comparisons

  • Pharmaceutical Derivatives :

    • The (2R)-2-(1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol backbone is modified in SGLT2 inhibitor impurities (e.g., empagliflozin, dapagliflozin) with additions like chlorophenyl or fluorophenyl groups . These substitutions enhance metabolic stability but reduce polarity compared to the parent compound .
    • In contrast, 5-fluorouridine replaces the dihydroxyethyl chain with a fluorinated pyrimidine, enhancing antifungal activity but increasing toxicity .
  • Surfactant Derivatives :

    • Esterification of the diol groups with fatty acids (e.g., oleic acid in Span 80) converts the hydrophilic diol into an amphiphilic surfactant. Span 80’s HLB value (4.3) is lower than Span 40 (6.7), reflecting the impact of acyl chain length on hydrophobicity .

Research Findings and Data

Table 2: Key Research Insights

Parameter (2R)-2-(1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol 5-Fluorouridine Dapagliflozin Impurity B Span 80
Water Solubility High (due to diol groups) Moderate Low Insoluble
LogP -1.2 -0.8 2.5 4.9
Thermal Stability Decomposes at 150°C Stable to 200°C Stable to 180°C Stable to 250°C
Toxicity (LD50, oral) Not classified 320 mg/kg (rat) 450 mg/kg (rat) Non-toxic

Biological Activity

(2R)-2-(1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol, also known as GB50203, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

The compound is characterized by its tetrahydrofuran ring with hydroxyl groups that contribute to its reactivity and biological interactions. Its chemical structure can be represented as follows:

C6H12O4\text{C}_6\text{H}_{12}\text{O}_4

This structure allows for various interactions with biological macromolecules, influencing its activity in different biological assays.

Biological Activity Overview

Research indicates that (2R)-2-(1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol exhibits several biological activities:

  • Antiproliferative Effects : Preliminary studies suggest that the compound may have antiproliferative properties against various cancer cell lines. For instance, glycosidase inhibitors have been linked to potential treatments for tumor metastasis, suggesting a similar pathway for this compound .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, including glycosidases. This activity is crucial in understanding its role in metabolic pathways and potential therapeutic applications .

Case Studies and Experimental Data

  • Antiproliferative Activity :
    • A study evaluated the effects of (2R)-2-(1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol on human cancer cell lines such as U87-MG and HepG2. The results indicated that the compound exhibited significant growth inhibition at varying concentrations.
    Cell LineIC50 (μM)
    U87-MG15.6
    HepG222.3
    These findings suggest that the compound could potentially serve as a lead for developing new anticancer agents.
  • Mechanism of Action :
    • The mechanism by which (2R)-2-(1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol exerts its effects may involve the modulation of signaling pathways related to cell proliferation and apoptosis. Further studies are needed to elucidate these pathways fully.

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